Tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate
Description
Tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a phenyl ring substituted with a 1-aminocyclobutyl moiety. The Boc group enhances solubility and stability during synthesis, while the aminocyclobutyl substituent introduces conformational rigidity, which can influence binding affinity in target proteins .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-12-7-4-6-11(10-12)15(16)8-5-9-15/h4,6-7,10H,5,8-9,16H2,1-3H3,(H,17,18) |
InChI Key |
TUSWMPCPGXEWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclobutyl phenyl derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution under controlled temperature conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles like halides, thiols, and amines in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tert-butyl Carbamate Derivatives
Key Observations:
Substituent Impact on Bioactivity: Compound 16c (acrylamide-piperazine derivative) exhibits high purity (99.34%) and shorter HPLC retention (9.37 min), suggesting polar characteristics suitable for aqueous solubility. This contrasts with the cyclobutyl-containing analogs, which likely exhibit increased lipophilicity due to their rigid, non-polar cyclobutane rings .
Synthetic Methodologies: Pyrimido-oxazinone derivatives (e.g., 18a) are synthesized using 1,1′-carbonyldiimidazole in acetonitrile, favoring cyclization reactions. In contrast, acrylamide derivatives (e.g., 16c) employ nucleophilic substitution under milder conditions .
Amino Group Positioning: The 1-aminocyclobutyl group in the target compound provides a constrained geometry that may optimize interactions with enzyme active sites, whereas the 2-aminoethylcyclobutyl analog () offers flexibility for hydrogen bonding .
Physicochemical and Stability Data
Table 2: Stability and Reactivity Comparison
Key Observations:
- The Boc group in the target compound is susceptible to cleavage under strong acidic conditions (pH < 3), a trait shared with other Boc-protected analogs (e.g., ) .
- Chloro-substituted derivatives (e.g., 17a ) exhibit enhanced stability due to electron-withdrawing effects but are prone to nucleophilic displacement reactions .
Biological Activity
Tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate is a compound that has gained attention in pharmaceutical and biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a tert-butyl group, an aminocyclobutyl moiety, and a phenyl ring, contributing to its distinctive reactivity and biological interactions. Its chemical formula is C15H22N2O2, and it is characterized by the following structural attributes:
- Tert-butyl group : Provides steric hindrance and influences solubility.
- Aminocyclobutyl structure : May facilitate interactions with biological targets.
- Phenyl ring : Enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The aminomethyl group can participate in nucleophilic attacks on electrophilic centers in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Receptor Modulation : The compound may bind to specific receptors, modulating cellular signaling pathways that are crucial for cell proliferation and survival.
Biological Activity Data
Recent studies have reported on the biological activities of similar carbamate derivatives. For instance, compounds structurally related to this compound have shown promising anti-inflammatory properties. A comparative analysis of various derivatives indicated significant variability in their biological effects:
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 4a | Anti-inflammatory | 0.5 | Effective in carrageenan-induced edema model |
| 4b | Cytotoxicity | 0.8 | Induces apoptosis in cancer cell lines |
| 4c | Enzyme inhibition | 1.2 | Selective for COX-2 enzyme |
Case Studies
- Anti-Cancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant growth inhibition with an IC50 value ranging from 600 nM to 1 μM across different models. Apoptosis was confirmed via caspase-3 activation assays, indicating a mechanism involving programmed cell death .
- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that related compounds showed percentage inhibition values ranging from 39% to 54% within 9 to 12 hours post-administration . This suggests potential utility in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
This compound can be contrasted with other carbamate derivatives:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tert-butyl 3-(aminomethyl)phenylcarbamate | Phenyl ring variant | Moderate anti-inflammatory |
| Tert-butyl N-[3-(aminomethyl)cyclobutyl]methylcarbamate | Cyclobutyl variant | High cytotoxicity against glioma cells |
The variations in structure significantly influence the biological activities observed, highlighting the importance of molecular design in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
